molecular formula C11H9FN2O3 B063998 Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-81-1

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B063998
CAS No.: 163719-81-1
M. Wt: 236.2 g/mol
InChI Key: BCZQNQXJPMUTQA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a highly versatile and valuable compound in advanced chemical and pharmaceutical research. Its core structure features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its role as a bioisostere, effectively mimicking carboxylic acids or amides to enhance metabolic stability, solubility, and bioavailability in drug candidates. The incorporation of a 4-fluorophenyl group at the 3-position provides electronic modulation and increased lipophilicity, which can improve membrane permeability and target engagement, particularly in enzymes and receptors involved in disease pathways. This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents, with applications spanning kinase inhibitors, antimicrobial compounds, anti-inflammatory drugs, and oncological research. Its specific research value lies in enabling structure-activity relationship (SAR) studies, high-throughput screening, and lead optimization efforts, facilitating the discovery of potent and selective molecules. The mechanism of action often involves competitive inhibition or allosteric modulation of biological targets, such as protein kinases or G-protein-coupled receptors, due to the oxadiazole ring's ability to form hydrogen bonds and hydrophobic interactions. Researchers leverage this compound to explore cellular signaling pathways, develop chemical probes, and accelerate the design of next-generation pharmaceuticals, making it an indispensable tool for innovative drug discovery programs.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQNQXJPMUTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362895
Record name ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163719-81-1
Record name Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Record name ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate
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Preparation Methods

Reaction Design and Mechanism

A breakthrough methodology developed by Thompson et al. (2022) enables a two-stage, one-pot synthesis starting from 4-fluorobenzoic acid:

Stage 1: Oxadiazole Nucleus Formation
4-Fluorobenzoic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C for 3 hours, forming the monosubstituted oxadiazole intermediate. NIITP acts as a coupling agent, facilitating dehydrative cyclization via a postulated isocyanide-based mechanism.

Stage 2: Copper-Catalyzed C–H Arylation
The intermediate undergoes coupling with iodobenzene under copper(I) iodide/1,10-phenanthroline catalysis (20 mol% CuI, 40 mol% ligand) in the presence of cesium carbonate (1.5 equiv) at 120°C for 17 hours. This step installs the ethyl carboxylate group at the oxadiazole’s 5-position.

Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Solvent1,4-DioxaneMaximizes intermediate solubility
Temperature (Stage 1)80°CQuantitative conversion in 3h
Catalyst Loading20 mol% CuI, 40 mol% PhenBalances activity and cost
BaseCs₂CO₃ (1.5 equiv)Enhances deprotonation efficacy
Reaction Time (Stage 2)17 hoursEnsures full aryl iodide consumption

This protocol achieves a 78% isolated yield of the target compound on a 5 mmol scale, demonstrating robustness for industrial applications.

Comparative Analysis of Synthetic Routes

Advantages Over Classical Methods

The one-pot strategy eliminates intermediate isolation, reducing solvent waste and processing time. Key improvements include:

  • Functional Group Tolerance : Accommodates electron-withdrawing (fluoro, trifluoromethyl) and donating (methoxy) groups without side reactions.

  • Scalability : Successful synthesis at 5 mmol scale with consistent yield (78%).

  • Late-Stage Functionalization : Compatible with pharmaceutical precursors like naproxen and ibuprofen.

Limitations and Challenges

  • Cost of Reagents : NIITP ($12.50/g) and CuI ($9.80/g) increase production expenses.

  • Safety Concerns : Requires strict temperature control to prevent exothermic decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

The compound’s structure was validated using:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19–8.09 (m, 4H, aromatic), 7.60–7.50 (m, 3H), 7.28–7.19 (m, 2H), 4.42 (q, J=7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃).

  • ¹⁹F NMR : δ −106.8, confirming para-fluorine substitution.

  • IR Spectroscopy : Strong absorption at 1718 cm⁻¹ (C=O stretch).

Purity and Stability

HPLC analysis showed >98% purity after silica gel chromatography (eluent: ethyl acetate/hexanes). The compound remains stable for >6 months when stored at −20°C under argon.

Exposure RouteMitigation Strategy
InhalationUse fume hood with ≥100 fpm face velocity
Skin ContactWear nitrile gloves (≥8 mil thickness)
Eye ContactTight-fitting goggles with side shields

Scientific Research Applications

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit antimicrobial activity. Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its efficacy against various bacterial strains. In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells. This compound may act by inhibiting specific pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Preliminary research suggests that this compound could possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for further exploration in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its ability to modify biological activity makes it valuable for drug design. Some potential applications include:

  • Drug Development : The compound can be used to develop new drugs targeting bacterial infections or cancer.
  • Lead Compound for Synthesis : As a lead compound, it can be modified to enhance its pharmacological properties.

Applications in Materials Science

In addition to medicinal applications, this compound can be utilized in materials science:

  • Fluorescent Materials : The compound's unique structure may allow it to be incorporated into fluorescent materials used in sensors or imaging applications.
  • Polymeric Materials : It can be used as a monomer in polymer chemistry to create materials with specific properties.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains.
Anticancer PotentialInduced apoptosis in cancer cells; inhibited cell proliferation pathways.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the phenyl ring and oxadiazole core significantly influences molecular weight, polarity, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Activity
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate* C₁₁H₉FN₂O₃ 236.20 4-Fluorophenyl Estimated high lipophilicity, potential bioactivity
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate C₁₁H₉ClN₂O₃ 252.65 4-Chlorophenyl Higher molecular weight than F-analog; used in crystallography studies
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate C₁₁H₉BrN₂O₃ 297.10 4-Bromophenyl Increased steric bulk; potential halogen bonding
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate C₁₂H₉F₃N₂O₃ 286.21 3-Trifluoromethylphenyl Enhanced electron-withdrawing effects; used in medicinal chemistry
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate C₁₁H₁₀N₂O₃ 218.21 Phenyl (no halogen) Lower molecular weight; baseline for substituent studies

*Estimated properties based on structural analogs.

Physicochemical and Structural Differences

  • Molecular Conformation : Fluorophenyl groups often induce planarity in aromatic systems, as seen in isostructural compounds with triclinic symmetry (e.g., ). However, steric effects from bulkier substituents (e.g., bromo or trifluoromethyl) may disrupt planarity .
  • Boiling/Melting Points : The phenyl analog (Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) has a melting point of 161.2°C and boiling point of 342.9°C . The fluorophenyl analog likely has similar or slightly altered thermal properties due to fluorine's electronegativity.

Biological Activity

Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS Number: 163719-81-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-oxadiazole scaffold is known for its bioisosteric properties and has been extensively studied for its potential in drug development. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

  • Molecular Formula : C11H9FN2O3
  • Molecular Weight : 236.2 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and an ethyl carboxylate moiety.

Biological Activities

The biological activity of this compound has been linked to several pharmacological effects:

1. Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)
HeLa (cervical)~92.4
CaCo-2 (colon adenocarcinoma)~92.4
H9c2 (heart myoblast)~92.4

In particular, derivatives of ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole have demonstrated selective cytotoxicity against tumor cells while sparing normal cells .

2. Antimicrobial Activity
Compounds containing the oxadiazole ring have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 µg/mL
Escherichia coli≤0.25 µg/mL
Candida albicans≤0.25 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects
The oxadiazole derivatives have also been reported to possess anti-inflammatory and analgesic activities. Compounds exhibiting these properties have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process .

The mechanisms underlying the biological activities of this compound are varied and include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling Pathways : Some studies suggest that oxadiazole derivatives can modulate signaling pathways associated with cell proliferation and apoptosis.
  • Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammatory responses .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. This compound showed significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer drugs .
  • Antimicrobial Assay : Another study assessed the antimicrobial activity of oxadiazole compounds against clinical strains of bacteria and fungi. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate?

Answer: The synthesis typically involves cyclocondensation reactions. For oxadiazole derivatives, a general approach includes:

  • Reacting amidoximes with activated esters (e.g., ethyl chlorooxaloacetate) under basic conditions to form the 1,2,4-oxadiazole ring .
  • Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution if pre-functionalized precursors are used.
  • Purification via column chromatography (silica gel with gradients like 25% EtOAc in petroleum ether) .

Q. What spectroscopic and structural characterization methods are critical for this compound?

Answer:

  • NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and fluorine integration. For example, the 4-fluorophenyl group shows distinct splitting patterns in 1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 250.08 for C₁₁H₈FN₂O₃).
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for ring conformation analysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Answer: Discrepancies (e.g., 13C NMR shifts deviating from DFT predictions) may arise from:

  • Solvent effects : Re-run calculations with implicit solvent models (e.g., PCM).
  • Conformational flexibility : Use molecular dynamics (MD) simulations to assess low-energy conformers.
  • Crystallographic validation : Compare experimental X-ray structures with DFT-optimized geometries to identify torsional strain or non-covalent interactions .

Q. What strategies are recommended to elucidate the biochemical mode of action?

Answer:

  • Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase for agrochemical applications) using software like AutoDock Vina. Prioritize binding poses with fluorophenyl interactions in hydrophobic pockets .
  • In Vitro Assays : Test inhibition kinetics using fluorogenic substrates. For example, measure IC₅₀ values against pest-specific proteases .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorine with other halogens) to identify critical substituents for bioactivity .

Q. How to design experiments to evaluate agrochemical potential while avoiding non-target toxicity?

Answer:

  • Target-Specific Bioassays : Use insect cell lines or isolated enzymes (e.g., chitin synthase) to assess efficacy.
  • Ecotoxicology Screening : Test on non-target organisms (e.g., Daphnia magna) to determine LC₅₀ values.
  • Metabolic Stability Studies : Incubate with liver microsomes to predict environmental persistence .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

Answer:

  • Reaction Monitoring : Use TLC or LC-MS to identify side products (e.g., uncyclized intermediates).
  • Optimization : Vary catalysts (e.g., switch from H₂SO₄ to PTSA) or solvents (e.g., DMF vs. THF) to improve cyclization efficiency .

Q. Why might crystallographic data conflict with computational bond-length predictions?

Answer:

  • Electron Density Effects : Halogen bonds (C-F···O) may shorten bond lengths unexpectedly.
  • Thermal Motion : High ADPs (atomic displacement parameters) in X-ray data suggest dynamic disorder, requiring TLS refinement in SHELXL .

Methodological Resources

  • Structural Refinement : Use SHELX suite for small-molecule crystallography .
  • Spectral Databases : Cross-reference PubChem (CID: [Retrieve from ]) for NMR/IR benchmarks.
  • Computational Tools : Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystallography visualization).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

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